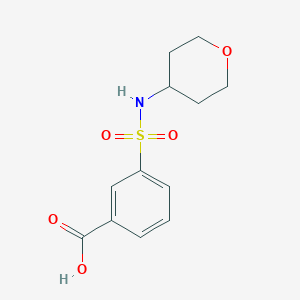
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid
Descripción general
Descripción
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid is a chemical compound that belongs to the class of sulfonamides It features a benzoic acid core structure with a tetrahydropyran moiety attached to the nitrogen atom of the sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tetrahydropyran-4-amine.
Activation: Benzoic acid is activated using reagents like thionyl chloride to form benzoic acid chloride.
Coupling Reaction: The activated benzoic acid chloride is then reacted with tetrahydropyran-4-amine in the presence of a base such as triethylamine to form the sulfamoyl derivative.
Purification: The resulting product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or batch reactors are used to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.
Substitution: The tetrahydropyran ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: It is utilized in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can bind to enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other sulfonamides, benzoic acid derivatives, and tetrahydropyran derivatives.
Uniqueness: The presence of the tetrahydropyran ring attached to the sulfamoyl group distinguishes this compound from other sulfonamides and benzoic acid derivatives, providing unique chemical and biological properties.
Propiedades
IUPAC Name |
3-(oxan-4-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-2-1-3-11(8-9)19(16,17)13-10-4-6-18-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSCROOYKUHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















